![molecular formula C14H17NO2 B11873918 Spiro[2.4]heptan-4-ol, phenylcarbamate CAS No. 73928-08-2](/img/structure/B11873918.png)
Spiro[2.4]heptan-4-ol, phenylcarbamate
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Overview
Description
Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound with a unique spirocyclic structure. It consists of a spiro[2.4]heptane core with a hydroxyl group at the 4-position and a phenylcarbamate group attached to the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptan-4-ol, phenylcarbamate typically involves the preparation of the spiro[2.4]heptane core followed by functionalization at the 4-position. One common method involves the transformation of spiro[2.4]heptan-4-one into the desired product through a series of reactions. For example, spiro[2.4]heptan-4-one can be converted to 5-phenylthio-α,β-unsaturated ketone, which is then subjected to conjugate addition of an organocuprate reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-ol, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylcarbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of spiro[2.4]heptan-4-one or spiro[2.4]heptan-4-al.
Reduction: Formation of spiro[2.4]heptan-4-amine.
Substitution: Formation of various substituted spiro[2.4]heptane derivatives.
Scientific Research Applications
Spiro[2.4]heptan-4-ol, phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[2.4]heptan-4-ol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane analogues: These compounds share the spiro[2.4]heptane core but differ in the functional groups attached.
Spirocyclopropanes: These compounds have a spirocyclic structure with a cyclopropane ring instead of a heptane ring.
Uniqueness
Spiro[2.4]heptan-4-ol, phenylcarbamate is unique due to its specific combination of a spiro[2.4]heptane core and a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, including case studies and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, which is known for imparting distinct biological properties. The compound can be represented as follows:
Biological Activity Overview
The biological activities of spiro compounds, including this compound, are diverse and include:
- Anticancer Activity : Spiro compounds have shown promise in inhibiting various cancer cell lines.
- Antimicrobial Properties : Many spiro compounds exhibit antibacterial and antifungal activities.
- Enzyme Inhibition : Certain spiro derivatives act as inhibitors for specific enzymes, which can be leveraged in therapeutic applications.
Anticancer Activity
A study investigating the anticancer potential of spiro compounds highlighted that several derivatives, including those similar to this compound, demonstrated significant cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction |
Other spiro derivatives | A549 (lung) | 10 | Cell cycle arrest |
Antimicrobial Activity
Research has also shown that spiro compounds possess antimicrobial properties. For instance, a series of studies reported that derivatives similar to spiro[2.4]heptan-4-ol exhibited substantial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism typically involves disrupting bacterial cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Spiro[2.4]heptan-4-ol has been explored for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit glucosylceramide synthase (GCS), which is crucial in the biosynthesis of glycosphingolipids involved in various metabolic diseases.
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the efficacy of this compound on human cancer cells, researchers observed a dose-dependent reduction in cell viability. The compound was administered at varying concentrations over 48 hours, revealing significant cytotoxicity at higher doses.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of spiro compounds against common pathogens. The results indicated that spiro[2.4]heptan-4-ol showed comparable efficacy to established antibiotics in inhibiting bacterial growth.
Properties
CAS No. |
73928-08-2 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
spiro[2.4]heptan-7-yl N-phenylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-13(15-11-5-2-1-3-6-11)17-12-7-4-8-14(12)9-10-14/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
InChI Key |
MHTOTGKLDPSBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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